methyl {5-bromo-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetate
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Overview
Description
The compound contains several functional groups including a bromo group, a nitro group, a methoxy group, and a pyrimidinyl group. These groups are known to have various chemical properties which can influence the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitro group and the bromo group could potentially introduce some interesting electronic effects .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present. For example, the bromo group is a good leaving group, while the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[5-bromo-4-[(Z)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]-2-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O8/c1-26-10-5-8(9(17)6-11(10)28-7-13(21)27-2)3-4-12-18-15(22)14(20(24)25)16(23)19-12/h3-6H,7H2,1-2H3,(H2,18,19,22,23)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAVXAGHJPLTKB-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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